1,2-Difluoro-4-methyl-5-nitrobenzene
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Overview
Description
1,2-Difluoro-4-methyl-5-nitrobenzene is an organic compound with the molecular formula C7H5F2NO2 . It is a fluorine-18 radiotracer used in positron emission tomography (PET) to measure certain parameters .
Synthesis Analysis
The synthesis of this compound can be achieved through a series of reactions. Initially, 2,5-dichlorotoluene reacts with an excess of a fluorinating agent to produce 2,5-difluorotoluene. Subsequently, 2,5-difluorotoluene reacts with a nitrating agent to yield 2,5-difluoro-4-nitrotoluene .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two fluorine atoms, one methyl group, and one nitro group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 173.12, a density of 1.374 g/cm3, a melting point of 25 °C, a boiling point of 251 °C, and a flash point of 121 °C .Scientific Research Applications
Photosensitive Protecting Groups
- Application : Utilization in synthetic chemistry as photosensitive protecting groups, offering promise for future developments. This implies that compounds with nitrobenzene functionalities could be explored for their potential as photosensitive materials or in the design of novel protecting groups for synthetic applications. (Amit, Zehavi, & Patchornik, 1974).
Synthesis of Biologically Active Compounds
- Application : The synthesis and study of biologically active compounds, particularly focusing on polyfunctional "hybrid" compounds that incorporate nitroxyl radicals. This area suggests the investigation of difluoro-methyl-nitrobenzene derivatives for their potential biological activities or as intermediates in the synthesis of complex molecules with specified functions. (Grigor’ev, Tkacheva, & Morozov, 2014).
Advanced Oxidation Processes
- Application : In advanced oxidation processes (AOPs) for environmental remediation, particularly for the degradation of recalcitrant compounds in water. The involvement of nitrobenzene derivatives in AOPs could imply research into 1,2-Difluoro-4-methyl-5-nitrobenzene as a precursor or participant in environmental degradation pathways or as a model compound for studying reaction mechanisms. (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Sensing Applications
- Application : The development of luminescent probes for sensing applications, including the detection of toxic and hazardous materials. Nitrobenzene derivatives, given their electronic properties, could be explored for incorporation into luminescent micelles or other nanostructured materials designed for sensing applications. (Paria, Maity, Siddiqui, Patra, Maity, & Jana, 2022).
Safety and Hazards
Mechanism of Action
- It plays a crucial role in translesion synthesis , where normal high-fidelity DNA polymerases cannot proceed due to DNA lesions, and DNA synthesis stalls .
Target of Action
Mode of Action
Biochemical Pathways
Properties
IUPAC Name |
1,2-difluoro-4-methyl-5-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEBTFSOEQWELL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373313 |
Source
|
Record name | 1,2-difluoro-4-methyl-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127371-50-0 |
Source
|
Record name | 1,2-difluoro-4-methyl-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-difluoro-4-methyl-5-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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